Osilodrostat Osilodrostat Osilodrostat is an inhibitor of 11β-hydroxylase (also referred to as CYP11B1), the enzyme that catalyzes the final step in the biosynthesis of endogenous cortisol. It is used to lower circulating cortisol levels in the treatment of Cushing's disease, a disorder in which cortisol levels are chronically and supraphysiologically elevated. Cushing's disease is often the result of ACTH hypersecretion secondary to a pituitary tumor, and surgical resection of the tumour is generally the treatment of choice. As an orally bioavailable drug therapy, osilodrostat provides a novel treatment option for patients in whom removal of the causative tumor is not an option or for whom previous pituitary surgery has not been curative. Osilodrostat is manufactured by Novartis under the brand name Isturisa. It has undergone phase II clinical trials for the treatment of solid tumours, hypertension, and heart failure, but development for these indications was discontinued by Novartis in January 2013. Osilodrostat was approved for use in the EU in January 2020 for the treatment of endogenous Cushing's syndrome (i.e. Cushing's disease), and was granted FDA approval and Orphan Drug designation in the US in March 2020 for the same indication.
Osilodrostat is a Cortisol Synthesis Inhibitor. The mechanism of action of osilodrostat is as a Cytochrome P450 11B1 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor.
Osilodrostat is an orally bioavailable inhibitor of both steroid 11beta-hydroxylase (cytochrome P450 (CYP) 11B1) and aldosterone synthase (CYP11B2; steroid 18-hydroxylase), with potential anti-adrenal activity and ability to treat Cushing disease (CD). Upon administration, osilodrostat binds to and inhibits the activity of CYP11B1, the enzyme that catalyzes the final step of cortisol synthesis from the precursor 11-deoxycortisol, and CYP11B2, the enzyme that catalyzes aldosterone synthesis from corticosterone and 11-deoxycorticosterone in the adrenal gland. The inhibition of CYP11B1 prevents the production of excess cortisol, thereby decreasing and normalizing the levels of cortisol. CD is most often caused by an adrenocorticotropic hormone (ACTH)-secreting pituitary tumor.
See also: Osilodrostat Phosphate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 928134-65-0
VCID: VC0548884
InChI: InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
SMILES: C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol

Osilodrostat

CAS No.: 928134-65-0

Cat. No.: VC0548884

Molecular Formula: C13H10FN3

Molecular Weight: 227.24 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Osilodrostat - 928134-65-0

Specification

CAS No. 928134-65-0
Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
IUPAC Name 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
Standard InChI InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
Standard InChI Key USUZGMWDZDXMDG-CYBMUJFWSA-N
Isomeric SMILES C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F
SMILES C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Canonical SMILES C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Osilodrostat possesses unique chemical properties that contribute to its therapeutic efficacy. The compound is chemically identified as 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile dihydrogen phosphate . This specific molecular configuration enables its selective inhibitory action on adrenal steroidogenesis.

The molecular formula of osilodrostat in its phosphate salt form is (C13H11FN3)(H2PO4), with a relative molecular mass of 325.24 g/mol . From a pharmaceutical perspective, the compound demonstrates favorable physicochemical properties, including high solubility exceeding 50 mg/mL in water and selected buffer solutions across the physiological pH range of 1 to 6.8 .

Osilodrostat is formulated as film-coated tablets for oral administration, available in three strengths: 1 mg, 5 mg, and 10 mg of osilodrostat, corresponding to 1.4 mg, 7.2 mg, and 14.3 mg of osilodrostat phosphate, respectively . The tablet formulation includes several inactive ingredients to ensure proper drug delivery and stability.

Table 1: Chemical and Physical Properties of Osilodrostat

PropertyDescription
Chemical Name4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile dihydrogen phosphate
Molecular Formula(C13H11FN3)(H2PO4)
Molecular Weight325.24 g/mol
Physical FormPhosphate salt
Solubility>50 mg/mL in water and buffers (pH 1-6.8)
Available Dosage FormsFilm-coated tablets (1 mg, 5 mg, 10 mg)

Mechanism of Action

Osilodrostat operates through a specific and potent inhibition of cortisol synthesis in the adrenal gland. The compound primarily targets 11β-hydroxylase (CYP11B1), the enzyme responsible for catalyzing the final step in cortisol biosynthesis . This enzymatic inhibition effectively reduces cortisol production, directly addressing the fundamental pathophysiological process in Cushing's disease.

A notable consequence of CYP11B1 inhibition is the accumulation of steroid precursors, particularly 11-deoxycortisol and 11-deoxycorticosterone . In patients with Cushing's disease specifically, the reduction in plasma cortisol concentration induced by osilodrostat stimulates ACTH secretion via the hypothalamic-pituitary-adrenal axis feedback mechanism . This compensatory increase in ACTH can accelerate steroid biosynthesis, including androgens, potentially leading to clinical manifestations that require monitoring.

Compared to classical adrenal steroidogenesis inhibitors such as metyrapone and ketoconazole, osilodrostat demonstrates higher potency and a longer half-life, allowing for twice-daily administration at relatively lower dosages while maintaining comparable efficacy . These pharmacodynamic advantages contribute significantly to the drug's clinical utility and potential for improved patient adherence.

Adverse Event CategorySpecific EventsFrequency/Notes
Common Adverse EventsDecreased appetite, nausea, diarrhea, fatigue, headache, arthralgiaGenerally mild to moderate
Hypocortisolism-relatedFatigue, nausea, vomiting, abdominal pain, dizzinessRelated to therapeutic effect
Hormone Precursor-relatedAcne, hirsutism (in females), increased testosteroneDecreases with continued treatment
CardiacQT interval prolongationDose-dependent, minimal at therapeutic doses
OtherPituitary tumor enlargementMonitored during treatment

Long-term safety data from extension phases of clinical trials have been reassuring, with no new safety signals emerging during extended treatment periods . The majority of patients who entered the extension phase of the LINC 4 study completed the extension (53 out of 60 patients), with 29 patients receiving osilodrostat for more than 96 weeks . This high retention rate provides additional confidence in the tolerability of long-term osilodrostat therapy.

Regulatory Status and Development History

Osilodrostat has successfully navigated the regulatory pathway to become an approved treatment option for Cushing's disease. The drug received FDA approval on March 9, 2020, marking a significant milestone as the first FDA-approved medication to directly inhibit 11-beta-hydroxylase for cortisol synthesis inhibition .

The approval was specifically granted for the treatment of adult patients with Cushing's disease who cannot undergo pituitary gland surgery or have undergone surgery but still have the disease . This indication addresses a specific unmet need in the management of Cushing's disease, providing a therapeutic option for patients with limited alternatives.

MilestoneDateDetails
FDA ApprovalMarch 9, 2020For adult Cushing's disease patients post-surgery or not surgical candidates
Brand Name-Isturisa
Original Developer-Novartis
Current Marketing Company-Recordati Rare Diseases (inferred from clinical trial references)
Dosage Forms Approved-1 mg, 5 mg, and 10 mg oral tablets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator